Cas no 922005-85-4 (3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold, which is of interest in medicinal chemistry and pharmaceutical research. The compound combines a benzene sulfonamide moiety with a partially saturated quinolinone structure, offering potential for selective biological activity. Its molecular design allows for interactions with target proteins, making it a candidate for enzyme inhibition or receptor modulation studies. The presence of the methyl group enhances lipophilicity, potentially improving membrane permeability. This compound is suited for exploratory research in drug discovery, particularly in the development of novel therapeutic agents targeting neurological or inflammatory pathways. Its synthetic versatility further supports derivatization for structure-activity relationship studies.
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
922005-85-4 structure
Product Name:3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:922005-85-4
MF:C16H16N2O3S
MW:316.374842643738
CID:6252050
PubChem ID:40889583
Update Time:2025-11-05

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • starbld0006171
    • 3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
    • BRD-K65348170-001-01-2
    • F2278-0232
    • Z365118472
    • AKOS021921741
    • 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • 922005-85-4
    • Inchi: 1S/C16H16N2O3S/c1-11-3-2-4-14(9-11)22(20,21)18-13-6-7-15-12(10-13)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19)
    • InChI Key: UHRFLTSMWRGNHK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C)C=1)(NC1C=CC2=C(C=1)CCC(N2)=O)(=O)=O

Computed Properties

  • Exact Mass: 316.08816355g/mol
  • Monoisotopic Mass: 316.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 83.6Ų

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Introduction to 3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 922005-85-4)

3-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, with the CAS number 922005-85-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique structural framework that combines a benzene ring with a tetrahydroquinoline moiety. The presence of these functional groups endows the molecule with a range of biological activities, making it a promising candidate for drug development.

The chemical structure of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is characterized by a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group is attached to the nitrogen atom of the tetrahydroquinoline ring, which itself is functionalized with a ketone group at the 2-position. This intricate arrangement of functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity.

Recent studies have highlighted the potential of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the activity of cyclooxygenase (COX) enzymes. This property makes it a valuable candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been investigated for its potential as an antiproliferative agent. Studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may have applications in cancer therapy.

The pharmacokinetic properties of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have also been studied extensively. Research indicates that this compound has favorable absorption and distribution characteristics, allowing it to reach target tissues effectively. Furthermore, its metabolic stability and low toxicity profile make it suitable for long-term administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide in treating various conditions. Preliminary results from phase I trials have shown promising outcomes in terms of safety and tolerability. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.

In conclusion, 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-y l)benzene - 1 - sulfon amide (CAS No . 9 2 2 0 0 5 - 8 5 - 4) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating various diseases.

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